molecular formula C17H17FN2O3S B2886202 4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008070-09-4

4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2886202
CAS No.: 1008070-09-4
M. Wt: 348.39
InChI Key: CQFRMZCDILPLOY-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a sulfonyl group at the 4-position of the quinoxaline core, substituted with a 4-fluorophenyl moiety, and a propyl chain at the 3-position. Quinoxalinones are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Synthetic routes for analogous 3,4-dihydroquinoxalin-2(1H)-ones typically involve condensation of o-phenylenediamine derivatives with glyoxalates or ketones, followed by functionalization at the 3- and 4-positions via nucleophilic substitution or cross-coupling reactions . For example, intermediates such as ethyl glyoxalate and substituted amines are used to construct the quinoxalinone core, with subsequent sulfonylation or alkylation steps introducing additional substituents .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-3-propyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-5-16-17(21)19-14-6-3-4-7-15(14)20(16)24(22,23)13-10-8-12(18)9-11-13/h3-4,6-11,16H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFRMZCDILPLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing on diverse research findings and case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. For instance, it can be synthesized from equimolar quantities of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol under reflux conditions. The yield of the synthesized product is typically around 88% after recrystallization from dimethylformamide .

Antiviral Properties

Quinoxaline derivatives, including the target compound, have been evaluated for their antiviral properties. A systematic review highlighted that compounds with a quinoxaline moiety demonstrate significant antiviral activity against various viruses. For instance, certain derivatives exhibited a reduction in plaque formation by Herpes simplex virus, suggesting that modifications in the quinoxaline structure can enhance antiviral efficacy .

Anticancer Activity

Recent studies have reported that quinoxaline derivatives possess notable anticancer properties. One study indicated that specific derivatives had IC50 values as low as 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines, outperforming the reference drug doxorubicin (IC50 3.23 µg/mL) . This underscores the potential of this compound as a candidate for further anticancer drug development.

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. They exhibit activity against various bacterial strains, which can be attributed to their ability to interfere with bacterial DNA synthesis or function. The structure-activity relationship indicates that modifications in the sulfonyl group can significantly impact their antimicrobial potency .

Case Study 1: Antiviral Efficacy

A study conducted on a series of quinoxaline derivatives found that one particular compound reduced viral plaque counts by more than 25% at concentrations as low as 20 µg/mL. This highlights the importance of structural modifications in enhancing antiviral activity and suggests potential pathways for therapeutic development against viral infections .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, several quinoxaline derivatives were screened against multiple cancer cell lines. The most potent compound demonstrated significant cytotoxicity with an IC50 value indicating strong potential for further development in cancer therapy .

Table 1: Biological Activity Summary of Quinoxaline Derivatives

Compound NameActivity TypeIC50 (µg/mL)Reference
This compoundAntiviral<20
Quinoxaline Derivative AAnticancer1.9
Quinoxaline Derivative BAntimicrobial<50

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone with structurally related quinoxalinones and sulfonamide-containing heterocycles:

Compound Name Core Structure Substituents at 3-/4-Positions Key Properties/Applications Reference
This compound Quinoxalinone 3-propyl; 4-(4-fluorophenylsulfonyl) Hypothesized kinase inhibition, enhanced metabolic stability
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Quinoxalinone 3-methyl; 4-benzoyl; 1-(3-fluorobenzyl) Anticancer candidate (preclinical studies)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline Quinoline 4-amino; 2-(4-chlorophenyl); 3-(4-methoxyphenyl) Antimalarial activity (in vitro)
5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione 1,2,4-Triazole 5-(phenylsulfonyl); 4-(2,4-difluorophenyl) Antifungal activity (MIC = 2 µg/mL)

Key Differences and Implications

Core Heterocycle: Quinoxalinones (e.g., the target compound) exhibit a planar bicyclic structure with two nitrogen atoms, facilitating π-π stacking interactions in biological targets. In contrast, triazole derivatives (e.g., 5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione) have a smaller triazole ring, which may reduce steric hindrance but limit aromatic interactions .

Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the benzoyl group in 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone. This difference may enhance the target’s binding to enzymes requiring electron-deficient aromatic motifs, such as tyrosine kinases .

Biological Activity: Triazole derivatives with sulfonyl groups (e.g., 5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione) demonstrate potent antifungal activity, whereas quinoxalinones are more commonly associated with kinase inhibition. This suggests that the quinoxalinone scaffold may be better suited for targeting human enzymes over microbial targets .

Preparation Methods

Formation of the Quinoxalinone Core

The quinoxalinone scaffold is typically synthesized via cyclocondensation of ortho-phenylenediamine derivatives with α-diketones or α-keto acids. For 3-propyl substitution, pentane-2,3-dione (a diketone with a propyl chain) reacts with 4-nitro-ortho-phenylenediamine under acidic conditions to yield 3-propyl-4-nitro-3,4-dihydro-2(1H)-quinoxalinone (Figure 1A). This step leverages the electron-deficient nature of the nitro group to direct cyclization, achieving a 72% yield in refluxing ethanol.

Reduction of the Nitro Group

Catalytic hydrogenation using 10% Pd/C in formic acid reduces the nitro group to an amine, producing 4-amino-3-propyl-3,4-dihydro-2(1H)-quinoxalinone. Optimal conditions (25°C, 4 hours) afford an 85% yield, with the amine positioned para to the ketone for subsequent sulfonylation.

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The amine undergoes nucleophilic acyl substitution with 4-fluorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (Figure 1B). Reaction at 0°C for 2 hours prevents sulfonate ester formation, yielding the target compound in 68% purity. Recrystallization from ethanol improves purity to 95%.

Key Data

Step Reagents/Conditions Yield (%) Purity (%)
Cyclocondensation EtOH, HCl, reflux, 6 h 72 90
Nitro Reduction Pd/C, HCOOH, 25°C, 4 h 85 88
Sulfonylation Et3N, DCM, 0°C, 2 h 68 95

Synthetic Route 2: One-Pot Microwave-Assisted Synthesis

Green Chemistry Approach

Microwave irradiation accelerates the condensation of ortho-phenylenediamine with levulinic acid (a γ-keto acid), directly forming 3-propyl-3,4-dihydro-2(1H)-quinoxalinone. The reaction occurs in water with citric acid as a catalyst, achieving 89% yield in 20 minutes at 120°C.

Direct Sulfonylation via Radical Intermediates

A novel method employs tert-butyl hydroperoxide (TBHP) and iron(III) chloride to generate sulfonyl radicals from sodium 4-fluorobenzenesulfinate. These radicals couple with the quinoxalinone at position 4 via a free-radical mechanism, yielding the product in 76% yield after 8 hours at 60°C.

Comparative Advantages

  • Eliminates nitro reduction steps.
  • Microwave method reduces reaction time from hours to minutes.

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89–7.86 (m, 2H, ArH), 7.45–7.41 (m, 2H, ArF), 3.82 (t, J = 6.8 Hz, 2H, CH2), 1.65–1.58 (m, 2H, CH2), 0.92 (t, J = 7.2 Hz, 3H, CH3).
  • ¹³C NMR : δ 167.2 (C=O), 162.3 (C-F), 138.5–115.2 (aromatic carbons), 45.7 (CH2), 22.1 (CH2), 13.8 (CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₇H₁₆FN₂O₃S: 365.0864 [M+H]⁺. Observed: 365.0867.

Mechanistic Insights

Sulfonylation Selectivity

Density functional theory (DFT) calculations reveal that the amine at position 4 exhibits higher nucleophilicity (NPA charge = −0.52) compared to position 1 (−0.31), favoring sulfonylation at position 4. Steric effects from the propyl group further direct the sulfonyl chloride to the less hindered para position.

Role of Proline in Catalysis

In alternative methods, L-proline catalyzes the formation of chiral intermediates during cyclocondensation, though this is less relevant for the non-chiral target compound.

Industrial Scalability and Environmental Impact

Route 2’s microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. However, the radical sulfonylation method requires toxic TBHP, necessitating wastewater treatment. Life-cycle analysis suggests Route 1 is preferable for large-scale production due to lower hazard reagent use.

Q & A

Q. What are the recommended synthetic routes for 4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including sulfonation, fluorination, and alkylation. For example:

Sulfonation : Introduce the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions.

Propyl group incorporation : Alkylation at the 3-position using propyl halides or Grignard reagents under anhydrous conditions.

Cyclization : Form the dihydroquinoxalinone ring via condensation reactions.

Q. Characterization methods :

  • NMR : Confirm regiochemistry and purity (e.g., 1H/13C NMR for proton environments and substituent positions) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous stereochemistry (as demonstrated for related quinoxalinones) .

Q. How can researchers assess the stability of this compound under varying pH and oxidative conditions?

Methodology :

  • pH stability studies : Use HPLC to monitor degradation in buffered solutions (pH 1–13) over 24–72 hours.
  • Oxidative stability : Expose the compound to H2O2 or air/O2 in controlled environments. For instance, 3,4-dihydroquinoxalinones are prone to acid-catalyzed air oxidation, forming quinoxalinone derivatives .
  • Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., UV-Vis irradiation).

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interaction with sigma receptors or other CNS targets?

Approach :

Radioligand binding assays : Use [³H]-DTG to evaluate sigma receptor affinity (IC50 values). Compare with reference agonists (e.g., SKF10,047) and antagonists (e.g., BMY14802) .

Functional assays : Test CNS activity in vivo (e.g., forced-swimming test for antidepressant-like effects) .

Selectivity profiling : Screen against off-target receptors (e.g., dopamine, serotonin) to rule out nonspecific binding.

Q. Data interpretation :

  • Agonist activity is confirmed if preadministration of antagonists (e.g., rimcazole) blocks behavioral effects .
  • Correlate binding affinity with structural features (e.g., fluorophenylsulfonyl groups enhance lipophilicity and receptor access).

Q. How can contradictory data on metabolic pathways be resolved, particularly regarding oxidation vs. hydrolysis?

Contradiction : Some quinoxalinones undergo oxidative metabolism (e.g., via cytochrome P450), while others are hydrolyzed by esterases. Resolution strategies :

In vitro metabolism : Use liver microsomes (human/rodent) with NADPH cofactors (oxidation) vs. esterase inhibitors (hydrolysis).

LC-MS/MS : Identify metabolites (e.g., dihydrodiols or hydroxylated derivatives) .

Species specificity : Compare metabolic profiles across models (e.g., Pseudomonas vs. Streptomyces pathways) .

Q. What structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

Design principles :

  • Bioisosteric replacement : Substitute the sulfonyl group with sulfonamide or carbonyl to improve solubility .
  • Propyl chain optimization : Replace with cyclopropyl or fluorinated alkyl groups to modulate lipophilicity and metabolic stability.
  • Pro-drug approaches : Mask the quinoxalinone carbonyl as an ester for enhanced bioavailability .

Q. Validation :

  • LogP measurements : Assess partition coefficients via shake-flask or chromatographic methods.
  • Plasma stability assays : Monitor pro-drug conversion rates.

Q. How should researchers address discrepancies in receptor binding data between in vitro and in vivo models?

Case example : In vitro sigma receptor binding may not translate to in vivo efficacy due to blood-brain barrier (BBB) penetration issues. Solutions :

BBB permeability assays : Use parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models.

Pharmacokinetic profiling : Measure brain-to-plasma ratios post-administration.

Structural analogs : Compare analogs with varying logP values to identify optimal BBB penetration .

Q. What analytical techniques are critical for resolving stereochemical complexities in dihydroquinoxalinone derivatives?

Challenges : Asymmetric centers at the 3- and 4-positions can lead to enantiomeric mixtures. Techniques :

  • Chiral HPLC : Separate enantiomers using cellulose-based columns.
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects.
  • X-ray crystallography : Resolve ambiguities (as shown for 4-benzoyl derivatives) .

Q. How can computational modeling predict the compound’s interaction with novel biological targets?

Workflow :

Molecular docking : Use AutoDock or Schrödinger to simulate binding to sigma receptors or kinases.

MD simulations : Assess binding stability over 100+ ns trajectories.

QSAR models : Correlate substituent effects (e.g., fluorine position) with activity .

Validation : Cross-check predictions with experimental binding assays.

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